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Compound of Interest

Compound Name: SD-70

Cat. No.: B15583486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SD-70 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone

demethylase 4C (KDM4C), also known as JMJD2C. Identified through phenotypic screening for

inhibitors of tumor translocation events, SD-70 has emerged as a significant tool for studying

epigenetic regulation and a potential therapeutic agent in oncology, particularly in prostate

cancer. This technical guide provides a comprehensive overview of the physicochemical

properties of SD-70, its mechanism of action, and relevant experimental protocols for its

characterization.

Physicochemical Properties
The following tables summarize the known physicochemical properties of SD-70 (CAS 332173-

89-4). While some experimental data is available, certain parameters like melting point,

experimental pKa, and logP have not been widely reported in publicly accessible literature.

Table 1: General and Chemical Properties of SD-70
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Property Value Source

IUPAC Name

N-(furan-2-yl(8-

hydroxyquinolin-7-

yl)methyl)isobutyramide

CAS Number 332173-89-4 [1]

Molecular Formula C₁₈H₁₈N₂O₃ [1]

Molecular Weight 310.35 g/mol [1]

Appearance Off-white powder/solid

Purity >98% (via HPLC)

Table 2: Physicochemical Parameters of SD-70

Parameter Value Notes

Melting Point Not reported

pKa 4.22 ± 0.50 Predicted value.

logP Not reported

Solubility 10 mM in DMSO [1]

Cell Permeability Cell-permeable [2]

Mechanism of Action and Signaling Pathway
SD-70 exerts its biological effects by inhibiting the enzymatic activity of KDM4C, a histone

demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me2/3).

In the context of prostate cancer, KDM4C acts as a co-activator for the Androgen Receptor

(AR). By inhibiting KDM4C, SD-70 prevents the demethylation of H3K9, leading to the

maintenance of this repressive histone mark at the promoter and enhancer regions of AR target

genes. This results in the suppression of the AR-driven transcriptional program, which is crucial

for the proliferation of prostate cancer cells.
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Caption: Mechanism of action of SD-70 in the Androgen Receptor signaling pathway.

Experimental Protocols
Detailed experimental protocols for the specific physicochemical characterization of SD-70 are

not readily available. However, this section outlines standard methodologies that can be

employed for such purposes, as well as the protocol for an in vitro KDM4C activity assay as

described in the foundational research.

General Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of

a small molecule inhibitor like SD-70.
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Caption: General workflow for the synthesis and characterization of SD-70.

In Vitro KDM4C Histone Demethylase Assay
This protocol is based on the methods described in the initial discovery of SD-70. The assay

measures the ability of SD-70 to inhibit the demethylation of H3K9me2/3 by KDM4C.

Materials:

Recombinant KDM4C enzyme

Calf thymus histone H3
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SD-70 (dissolved in DMSO)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2

mM L-ascorbic acid)

Anti-H3K9me2 or anti-H3K9me3 antibody

Secondary antibody conjugated to a detectable label (e.g., HRP)

96-well microplate

Plate reader for detection (e.g., colorimetric, fluorescent, or luminescent)

Procedure:

Coat a 96-well plate with calf thymus histone H3 and incubate overnight at 4°C.

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

Add the assay buffer containing recombinant KDM4C to each well.

Add varying concentrations of SD-70 (or DMSO as a vehicle control) to the wells.

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the demethylation

reaction to occur.

Wash the plate to remove the enzyme and inhibitor.

Add the primary antibody (anti-H3K9me2 or anti-H3K9me3) and incubate for 1 hour at room

temperature.

Wash the plate and add the secondary antibody.

Incubate for 1 hour at room temperature.

Wash the plate and add the detection substrate.

Measure the signal using a plate reader. The signal will be inversely proportional to the

KDM4C activity.
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Calculate the IC₅₀ value of SD-70 by plotting the percentage of inhibition against the log

concentration of the inhibitor.

Conclusion
SD-70 is a valuable chemical probe for studying the role of KDM4C in gene regulation and a

promising lead compound for the development of novel anticancer therapies. This guide

provides a summary of its known physicochemical characteristics and a framework for its

experimental evaluation. Further research is warranted to fully elucidate its properties and

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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